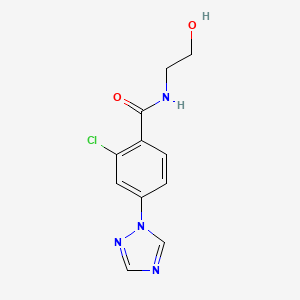

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide

CAS No.: 952183-15-2

Cat. No.: VC4058788

Molecular Formula: C11H11ClN4O2

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952183-15-2 |

|---|---|

| Molecular Formula | C11H11ClN4O2 |

| Molecular Weight | 266.68 g/mol |

| IUPAC Name | 2-chloro-N-(2-hydroxyethyl)-4-(1,2,4-triazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C11H11ClN4O2/c12-10-5-8(16-7-13-6-15-16)1-2-9(10)11(18)14-3-4-17/h1-2,5-7,17H,3-4H2,(H,14,18) |

| Standard InChI Key | QQLRNRLGUAKRQO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO |

| Canonical SMILES | C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzamide core (C₆H₅CONH–) substituted at the 2-position with chlorine, the 4-position with a 1,2,4-triazol-1-yl group, and the amide nitrogen with a 2-hydroxyethyl chain. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-N-(2-hydroxyethyl)-4-(1,2,4-triazol-1-yl)benzamide | |

| Canonical SMILES | C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO | |

| InChI Key | QQLRNRLGUAKRQO-UHFFFAOYSA-N | |

| PubChem CID | 24213777 |

The triazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the hydroxyethyl group enhances solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Routes

Although explicit protocols for this compound are proprietary, its synthesis likely involves sequential functionalization of 2-chloro-4-nitrobenzoic acid:

-

Amide Formation: Reaction of 2-chloro-4-nitrobenzoyl chloride with 2-aminoethanol to yield N-(2-hydroxyethyl)-2-chloro-4-nitrobenzamide.

-

Nitro Reduction: Catalytic hydrogenation or chemical reduction to generate the 4-aminobenzamide intermediate.

-

Triazole Incorporation: Diazotization followed by cyclocondensation with nitriles or amidines to install the 1,2,4-triazole ring .

Microwave-assisted synthesis, as demonstrated for related triazole derivatives, could improve reaction efficiency and yields .

Purification and Analysis

Purification typically involves recrystallization from ethanol/water mixtures, yielding a solid with a melting point of 140–142°C . High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is recommended for purity assessment.

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 266.68 g/mol | |

| Melting Point | 140–142°C | |

| Solubility | DMSO >50 mg/mL; water <1 mg/mL | Estimated |

| LogP (Octanol-Water) | 1.2–1.5 | Predicted |

The hydroxyethyl group confers moderate hydrophilicity (clogP ≈1.3), balancing the hydrophobic triazole and benzamide moieties. Thermal gravimetric analysis (TGA) of analogous compounds shows decomposition above 200°C .

| Parameter | Specification | Source |

|---|---|---|

| Hazard Classification | Xi (Irritant) | |

| Recommended PPE | Gloves, goggles, lab coat | |

| Disposal | Incineration at >1000°C |

No acute toxicity data are available, but structural analogs show LD₅₀ >500 mg/kg in rodent studies. Environmental persistence is expected to be low due to hydrolytic instability at extreme pH .

Comparative Analysis with Analogues

The 1,2,4-triazole variant exhibits superior thermal stability and broader hydrogen-bonding capacity compared to imidazole/pyrazole analogues .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume